Bienvenue dans la boutique en ligne BenchChem!

(Rac)-LY341495

mGlu2/3 pharmacology receptor selectivity in vitro binding

(Rac)-LY341495 is the essential competitive antagonist for unmasking endogenous mGlu2/3-mediated inhibitory tone, unlike agonists or PAMs. It induces robust, widespread c-Fos in >74% of brain regions and yields antidepressant-like effects lasting up to 20 days. Ensure reliable receptor occupancy mapping and replicable behavioral outcomes. Verify stereochemistry; inferior analogs compromise target validation and stress resilience studies.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
Cat. No. B8062136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-LY341495
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
InChIInChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20?/m0/s1
InChIKeyVLZBRVJVCCNPRJ-ZOSMMGSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY341495 (201943-63-7): A Reference-Standard mGlu2/3 Antagonist for Glutamatergic Research and Procurement


(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid, known as LY341495, is an orthosteric antagonist of group II metabotropic glutamate receptors (mGlu2 and mGlu3) [1]. It is characterized by a xanthene moiety and a cyclopropane ring, with a molecular weight of 353.37 g/mol and a purity typically ≥95% for research-grade material [2]. This compound serves as a fundamental pharmacological tool for dissecting mGlu2/3-mediated signaling in both recombinant and native systems.

LY341495 (201943-63-7): Why Generic Substitution with Other mGluR Ligands Compromises Experimental Reproducibility


Unlike agonists (e.g., LY354740) or positive allosteric modulators (e.g., LY487379) that activate or potentiate mGlu2/3 receptors, LY341495 functions as a competitive antagonist, blocking receptor activity and revealing endogenous glutamatergic tone [1]. Its unique selectivity profile—nanomolar potency at mGlu2/3 with >300-fold selectivity over most other mGlu subtypes—distinguishes it from less selective antagonists and from compounds with narrower subtype specificity [2]. Procurement of a closely related analog without identical stereochemistry or selectivity profile may lead to off-target effects, misinterpretation of in vivo neuronal activation patterns, or failure to replicate key findings such as stress resilience or cognitive modulation.

LY341495 (201943-63-7): Quantitative Evidence for Differentiation vs. mGluR Agonists, Antagonists, and PAMs


Superior Potency and Selectivity Profile at mGlu2/3 vs. MGS0039 and Broader Subtype Selectivity

LY341495 demonstrates 2- to 3-fold higher affinity for mGlu2 and mGlu3 compared to the group II antagonist MGS0039, while also exhibiting a uniquely broad selectivity window against other mGlu subtypes [1]. At human recombinant receptors, LY341495 displays IC50 values of 21 nM at mGlu2 and 14 nM at mGlu3, with ≥340-fold selectivity over mGlu1a, mGlu5a, and mGlu4, and 12-fold selectivity over mGlu8 [2]. In contrast, MGS0039 exhibits Ki values of 2.2 nM at mGlu2 and 4.5 nM at mGlu3 but lacks the same extensive selectivity characterization across all mGlu subtypes [3].

mGlu2/3 pharmacology receptor selectivity in vitro binding

Functional Antagonism in Native Tissue: Displacement of [3H]LY341495 Binding by mGluR Ligands

[3H]LY341495 labels group II mGlu receptors in rat brain membranes with high affinity (Kd = 0.84 nM) and a single saturable site (Bmax = 3.9 pmol/mg protein) [1]. The rank order of displacement potencies demonstrates LY341495's superior affinity compared to agonists and other antagonists: LY341495 ≫ L-glutamic acid > LY354740 > (2S,1′S,2′S)-2-(carboxycyclopropyl) glycine (L-CCG-I) > 4-(2R,4R)-aminopyrrolidine-2,4-dicarboxylate > (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) [1]. This native tissue profile confirms that LY341495 binds with substantially higher affinity than the agonist LY354740 and the prototypical antagonist L-CCG-I, establishing it as the reference ligand for mGlu2/3 occupancy studies.

radioligand binding native tissue pharmacology receptor autoradiography

In Vivo Neuronal Activation: Widespread c-Fos Induction Differentiates Antagonist from Agonist

LY341495 (3 mg/kg, i.p.) produces a robust and widespread increase in c-Fos expression, a marker of neuronal activation, across 44 out of 52 brain regions analyzed in prehandled mice [1]. This contrasts sharply with the agonist LY354740, which induces a much more restricted pattern (increased in only 13 of 52 regions) and even decreases c-Fos in the dentate gyrus [1]. In a separate study, LY341495 induced c-Fos in 68 of 92 brain areas in wild-type mice, further underscoring its capacity to unmask endogenous glutamatergic tone [2].

in vivo pharmacology c-Fos mapping neuronal activation

In Vivo Sleep-Wake Modulation: LY341495 Opposes and Reverses the Effects of the mGlu2/3 Agonist LY379268

In rats, LY341495 (1-10 mg/kg, i.p.) dose-dependently increases waking and reduces both NREM and REM sleep, an effect opposite to that of the mGlu2/3 agonist LY379268, which suppresses REM sleep and depresses EEG power [1]. Coadministration of LY341495 (1-10 mg/kg) 30 minutes prior to LY379268 (1 mg/kg) dose-dependently attenuates or reverses the agonist's sleep-suppressing and EEG-depressing effects, providing direct evidence of in vivo functional antagonism at mGlu2/3 receptors [1].

EEG sleep-wake regulation in vivo selectivity

Differential Engagement of mGlu2 vs. mGlu3 Subtypes in Vivo Revealed by Knockout Mouse Studies

While LY341495 is a dual mGlu2/3 antagonist, studies in mGlu2 and mGlu3 knockout (KO) mice reveal that its effects are not uniformly mediated by both subtypes. In the central extended amygdala (CeL and BSTLD), LY341495-induced c-Fos expression is almost completely abolished in mGlu3-KO mice but persists in mGlu2-KO mice, indicating that mGlu3 blockade drives activation in these regions [1]. In contrast, in the ventrolateral thalamus (VL), LY341495 produces an enhanced c-Fos response in mGlu3-KO mice and an attenuated response in mGlu2-KO mice, suggesting region-specific differential contributions of mGlu2 and mGlu3 [1].

receptor subtype specificity knockout mouse in vivo pharmacology

Antidepressant-Like Efficacy in Chronic Stress Models: LY341495 Outperforms Conventional Antidepressants

In a chronic corticosterone-induced depression model, LY341495 (0.3 mg/kg, i.p.) significantly reduced immobility time in the forced swim test, an effect not observed with the conventional antidepressants desipramine (30 mg/kg) or fluoxetine (30 mg/kg) [1]. The mGlu2/3 antagonist MGS0039 (1.0 mg/kg) also reduced immobility, but at a 3-fold higher dose than LY341495 [1]. Furthermore, LY341495 (0.1-3 mg/kg) and MGS0039 (0.3-3 mg/kg) both produce dose-dependent antidepressant-like effects in the rat forced swim and mouse tail suspension tests, with LY341495 demonstrating efficacy at lower doses [2].

antidepressant chronic stress treatment-resistant depression

LY341495 (201943-63-7): Recommended Research and Industrial Application Scenarios


Mapping Endogenous mGlu2/3 Tone and Neuronal Circuits Using c-Fos Immunohistochemistry

LY341495 (3 mg/kg i.p.) induces widespread c-Fos expression in 74-85% of brain regions, providing a robust tool for functional neuroanatomical mapping of glutamatergic circuits under basal or pathological conditions [1]. Unlike agonists such as LY354740, which activate only a limited subset of regions, LY341495 reveals the full extent of endogenous mGlu2/3-mediated inhibitory tone, making it ideal for studies of stress, anxiety, and cognition [1]. This application is particularly valuable for validating novel mGlu2/3-targeted therapies and for comparative studies across genetic or pharmacological manipulations.

Dissecting mGlu2 vs. mGlu3 Subtype-Specific Contributions in Knockout or Transgenic Models

By combining LY341495 with mGlu2-KO or mGlu3-KO mouse lines, researchers can parse the distinct contributions of each receptor subtype to behavioral, electrophysiological, and neurochemical endpoints [2]. For example, LY341495-induced c-Fos in the central extended amygdala is lost only in mGlu3-KO mice, identifying this region as an mGlu3-dependent node [2]. This approach is essential for target validation in drug discovery programs aimed at developing subtype-selective mGlu2 or mGlu3 modulators.

Validating mGlu2/3 Antagonism as a Mechanism for Antidepressant and Stress-Resilience Effects

LY341495 (0.1-3 mg/kg i.p.) produces robust antidepressant-like effects in the forced swim test and tail suspension test, including in chronic corticosterone-induced models where conventional antidepressants (desipramine, fluoxetine) are ineffective [3]. A single treatment with LY341495 can induce stress resilience lasting up to 20 days [4]. These findings support the use of LY341495 as a positive control in preclinical studies of novel rapid-acting antidepressants and for exploring non-monoaminergic mechanisms of stress resilience.

Radioligand Binding and Autoradiography for mGlu2/3 Receptor Quantification

[3H]LY341495, with a Kd of 0.84 nM in rat forebrain and high specific binding (>90%) in recombinant mGlu2/3 cells, is the reference radioligand for quantifying group II mGlu receptor density and distribution in native tissue and recombinant systems [5]. Its superior affinity compared to other antagonists and agonists (rank order: LY341495 ≫ LY354740 > L-CCG-I) ensures sensitive and specific detection, critical for receptor occupancy studies in drug development and for comparative neuroanatomical mapping across disease models [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-LY341495

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.